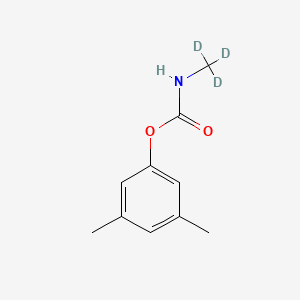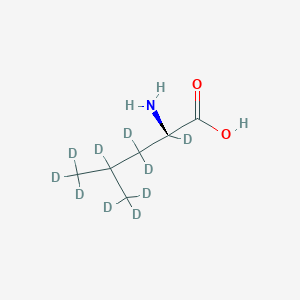
L-Leucine-2,3,3,4,5,5,5,6,6,6-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Leucine-D10 is a deuterium-labeled form of D-Leucine, an essential branched-chain amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into D-Leucine results in D-Leucine-D10. This compound is used extensively in scientific research due to its unique properties, including its ability to act as a tracer in metabolic studies and its enhanced stability compared to non-deuterated forms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-D10 involves the incorporation of deuterium atoms into the leucine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in leucine with deuterium atoms using deuterated reagents under specific conditions.
Chemical Synthesis: Deuterated leucine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.
Industrial Production Methods: Industrial production of D-Leucine-D10 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves stringent quality control measures to ensure the isotopic purity and chemical integrity of D-Leucine-D10 .
化学反应分析
Types of Reactions: D-Leucine-D10 undergoes various chemical reactions, including:
Oxidation: D-Leucine-D10 can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to D-Leucine-D10.
Substitution: Deuterium atoms in D-Leucine-D10 can be substituted with other atoms or groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Keto acids.
Reduction: Regeneration of D-Leucine-D10.
Substitution: Various substituted leucine derivatives
科学研究应用
D-Leucine-D10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of leucine in various biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as the role of leucine in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle protein synthesis and its anti-seizure properties.
Industry: Used in the production of deuterated drugs and as a standard in mass spectrometry for quantitative analysis
作用机制
D-Leucine-D10 exerts its effects primarily through its role as an amino acid in protein synthesis. It activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for protein synthesis and cell growth. Additionally, D-Leucine-D10 has been shown to have anti-seizure properties by modulating neurotransmitter release and reducing neuronal excitability .
相似化合物的比较
L-Leucine-D10: The L-isomer of deuterated leucine, which has different biological activity compared to D-Leucine-D10.
Non-Deuterated D-Leucine: The non-deuterated form of D-Leucine, which lacks the enhanced stability and tracer properties of D-Leucine-D10.
Other Deuterated Amino Acids: Compounds like deuterated valine and isoleucine, which are also used as tracers in metabolic studies .
Uniqueness of D-Leucine-D10: D-Leucine-D10 is unique due to its enhanced stability and ability to act as a tracer in metabolic studies. Its deuterium labeling allows for precise tracking in biochemical pathways, making it a valuable tool in research. Additionally, its anti-seizure properties and role in protein synthesis further distinguish it from other similar compounds .
属性
CAS 编号 |
271247-12-2 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
141.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D3,2D3,3D2,4D,5D |
InChI 键 |
ROHFNLRQFUQHCH-MSQIRGOSSA-N |
手性 SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
规范 SMILES |
CC(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



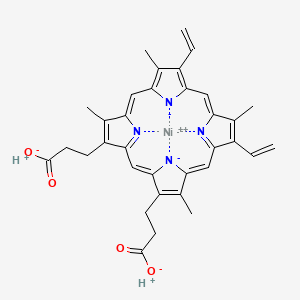


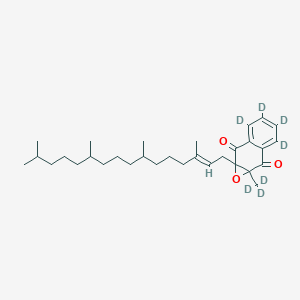
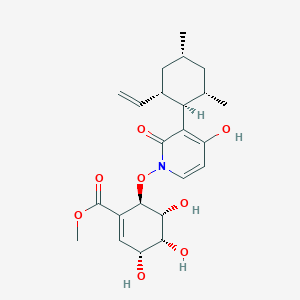
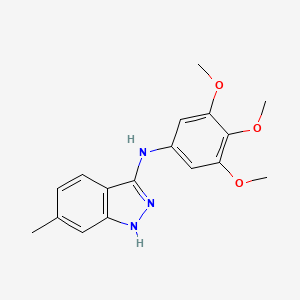

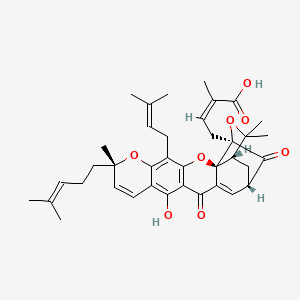
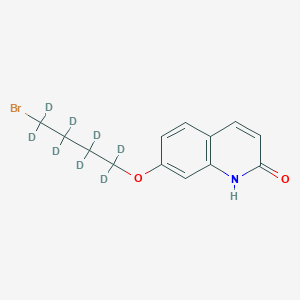
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
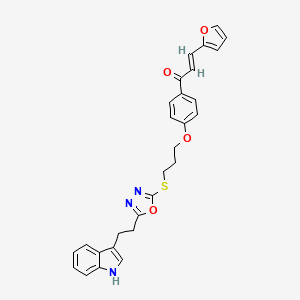
![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
